2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide

Description

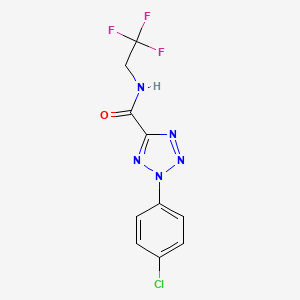

2-(4-Chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group at position 2 and a carboxamide moiety linked to a 2,2,2-trifluoroethyl chain.

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)tetrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF3N5O/c11-6-1-3-7(4-2-6)19-17-8(16-18-19)9(20)15-5-10(12,13)14/h1-4H,5H2,(H,15,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJILDRUTINQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the tetrazole ring with a chlorophenyl group.

Addition of the Trifluoroethyl Group: The trifluoroethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

Continuous Flow Processes: Implementing continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Molecular Design

The compound’s tetrazole core distinguishes it from structurally related carboxamides with alternative heterocycles (e.g., thiazole, oxadiazole, thiadiazole). Key comparisons include:

Table 1: Structural and Functional Comparison

Functional Group Influence

- Tetrazole vs.

- Trifluoroethyl Group : This substituent is shared with the indazole derivative in , suggesting a role in enhancing metabolic stability and binding to hydrophobic pockets in target proteins.

- 4-Chlorophenyl vs. Nitrothiophene : The 4-chlorophenyl group in the target compound may confer different electronic effects compared to the nitrothiophene in , which is associated with antibacterial activity via nitro group reduction.

Physicochemical Properties

- Solubility : Tetrazoles generally exhibit higher aqueous solubility than thiazoles or oxadiazoles due to their polar nature. However, the 4-chlorophenyl group may counteract this by increasing hydrophobicity.

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2H-tetrazole-5-carboxamide, commonly known as a tetrazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a tetrazole ring, which is known for its ability to interact with various biological targets. The presence of the chlorophenyl and trifluoroethyl groups enhances its lipophilicity and potentially influences its pharmacokinetic properties.

Antiviral Activity

Recent studies have demonstrated that tetrazole derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the replication of human adenovirus (HAdV). In one study, specific analogues displayed sub-micromolar potency against HAdV with selectivity indexes exceeding 100, indicating their potential as therapeutic agents against viral infections .

Antibacterial Activity

Tetrazole compounds have also shown promising antibacterial activity. Research indicates that certain derivatives can inhibit the growth of pathogenic bacteria at lower minimum inhibitory concentrations compared to standard antibiotics like ciprofloxacin. This suggests that the compound may serve as a lead for developing new antibacterial agents .

The mechanism by which tetrazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within pathogens. For example, some studies suggest that these compounds may interfere with DNA replication processes in viruses or inhibit essential metabolic pathways in bacteria .

Case Studies

Research Findings

- In Vitro Studies : In vitro assays reveal that the compound demonstrates significant activity against both viral and bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the tetrazole ring can enhance efficacy.

- In Vivo Studies : Preliminary in vivo studies on animal models suggest that these compounds maintain efficacy with minimal toxicity, supporting their potential for further development into therapeutic agents.

- Pharmacokinetics : The lipophilic nature due to trifluoroethyl substitution may improve membrane permeability, enhancing bioavailability and therapeutic effectiveness in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.